molecular formula C12H11ClN2O B2382118 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone CAS No. 667866-04-8

1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B2382118
CAS RN: 667866-04-8
M. Wt: 234.68
InChI Key: RPOVOKHEMTUHSZ-UHFFFAOYSA-N
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Description

1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, otherwise known as 4-chloro-5-methylpyrazole-1-ethanone (CMPE) is a compound that has been widely studied in recent years due to its potential applications in scientific research. CMPE has been found to have a wide range of biochemical and physiological effects, and has been used in experiments to study the mechanism of action, as well as to investigate potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

The compound exhibits anticonvulsant properties, providing protection against seizures induced by substances like ScM . Researchers have explored its potential as a therapeutic agent for managing epilepsy and related conditions.

Transfer Dehydrogenation Catalyst

1-(4-Chlorophenyl)ethanol, a derivative of this compound, plays a crucial role in transfer dehydrogenation reactions. When used with heterogeneous palladium catalysts, it facilitates the transfer of hydrogen from various alcohols to olefins . This application has implications in organic synthesis and green chemistry.

Key Intermediate in Indole Synthesis

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone serves as a key intermediate in indole synthesis . Indoles are essential structural motifs found in numerous natural products, pharmaceuticals, and functional materials. This compound’s involvement in indole formation makes it relevant for drug discovery and chemical synthesis.

Computational Chemistry Studies

Theoretical calculations and molecular modeling explore the electronic structure, energetics, and spectroscopic properties of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. These studies aid in predicting its behavior, optimizing synthesis routes, and designing related compounds.

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOVOKHEMTUHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320645
Record name 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

CAS RN

667866-04-8
Record name 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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